4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine

Medicinal chemistry Chemical synthesis Ribonucleotide reductase inhibition

4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (CAS 1401934-53-9) is a 2-aminothiazole derivative bearing a 3,4-dimethoxyphenyl group at C-4 and a phenyl ring at C-5 of the thiazole core (C₁₇H₁₆N₂O₂S, MW = 312.39 g/mol). It is a fully aromatized, 4,5-diaryl-substituted 2-amino-1,3-thiazole with an unsubstituted exocyclic NH₂ group available for subsequent N-functionalization.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 1401934-53-9
Cat. No. B2489880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine
CAS1401934-53-9
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3)OC
InChIInChI=1S/C17H16N2O2S/c1-20-13-9-8-12(10-14(13)21-2)15-16(22-17(18)19-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19)
InChIKeyZSFQEPMICSQYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (CAS 1401934-53-9): Structural Identity and Procurement Baseline


4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (CAS 1401934-53-9) is a 2-aminothiazole derivative bearing a 3,4-dimethoxyphenyl group at C-4 and a phenyl ring at C-5 of the thiazole core (C₁₇H₁₆N₂O₂S, MW = 312.39 g/mol). It is a fully aromatized, 4,5-diaryl-substituted 2-amino-1,3-thiazole with an unsubstituted exocyclic NH₂ group available for subsequent N-functionalization . The compound is thermally stable (predicted bp 463.4 °C at 760 mmHg, density ~1.2 g/cm³) and is commercially available from multiple compound management suppliers and chemical vendors at purities of 95–98% . It has been specifically claimed and exemplified as a critical synthetic intermediate in the patented synthesis of COH29, a ribonucleotide reductase holoenzyme inhibitor .

Why Generic 2-Aminothiazole Stock Compounds Cannot Substitute for 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (CAS 1401934-53-9)


The vast majority of commercially available 2-aminothiazole screening compounds or building blocks are either monosubstituted at C-4 (e.g., 4-arylthiazol-2-amines) or N-substituted at the exocyclic amine, making them fundamentally incapable of reproducing the specific steric and electronic environment created by the simultaneous presence of the 3,4-dimethoxyphenyl and 5-phenyl groups on a fully aromatic thiazole ring . Procurement of structurally similar but chemically distinct analogs—such as 4-(3,4-dimethoxyphenyl)thiazol-2-amine (CAS 51837-85-5) or 5-phenylthiazol-2-amine (CAS 39136-63-5) —will inevitably alter both the scaffold geometry and the hydrogen-bonding capacity of the C-2 amine, leading to divergent reactivity in N-acylation and cross-coupling steps. This compound is the sole documented and validated direct precursor to the RNR inhibitor COH29 (IC₅₀ = 16 µM against recombinant human RNR) . Any generic alternative would introduce regioisomeric uncertainty and invalidate the established synthetic route, thereby compromising downstream biological data integrity and patent enablement .

Quantitative Head-to-Head Evidence: Evaluating 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (CAS 1401934-53-9) Against Closest Analogs


Patented Synthetic Role as Direct COH29 Precursor vs. Inactive Analog Scaffolds

This compound is the only 2-aminothiazole explicitly claimed and exemplified as an essential intermediate in the patented synthesis of COH29, a ribonucleotide reductase (RNR) holoenzyme inhibitor . In contrast, the structurally closest commercially available analog, 4-(3,4-dimethoxyphenyl)thiazol-2-amine (CAS 51837-85-5), lacks the 5-phenyl substituent and cannot be converted into COH29 via the same synthetic sequence . The target compound's 5-phenyl group provides the necessary steric contour for subsequent N-acylation to form N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)-3,4-dimethoxybenzamide (COH29), while the unsubstituted C-2 amine retains full nucleophilicity. COH29 has demonstrated an IC₅₀ of 16 µM against recombinant human RNR in vitro, whereas analogs built from monosubstituted 2-aminothiazoles showed no meaningful RNR inhibition at comparable concentrations in the same assay .

Medicinal chemistry Chemical synthesis Ribonucleotide reductase inhibition

Calculated Lipophilicity (clogP) Advantage for CNS Penetration vs. 4-(3,4-Dimethoxyphenyl)thiazol-2-amine

The addition of a 5-phenyl substituent increases the calculated lipophilicity (clogP) of 4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-amine to a value within the optimal range for CNS drug discovery (clogP ~3.5–4.0), whereas the des-phenyl analog 4-(3,4-dimethoxyphenyl)thiazol-2-amine has a substantially lower clogP of ~2.0 . A clogP of 3.5–4.0 places the compound in the region associated with balanced blood-brain barrier permeability and acceptable aqueous solubility, expanding its utility as a CNS-oriented fragment or lead scaffold. The lower lipophilicity of the des-phenyl analog (clogP ~2.0) limits its passive membrane permeability and renders it less suitable for CNS programs targeting intracellular kinase or phosphatase targets .

Physicochemical property Drug design CNS multiparameter optimization

Commercial Availability and Validated Purity vs. Custom-Synthesized 5-Substituted Analogs

4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine is stocked by multiple compound management organizations and chemical suppliers at a validated purity of 95–98% , with an average price per milligram comparable to standard screening compounds. In contrast, structurally related 5-aryl-substituted 2-aminothiazoles (e.g., 5-(4-methoxyphenyl) or 5-(2,4-dimethoxyphenyl) analogs) are typically not stocked and require custom synthesis with lead times exceeding 4–8 weeks and unit costs 5–20× higher . The target compound is offered under an established MDL number (MFCD03082841) with batch-specific certificates of analysis, enabling reproducible procurement for multi-year medicinal chemistry programs . For hit-to-lead campaigns requiring rapid analoging, this immediate stock availability eliminates synthetic bottlenecks that plague custom-only 5-arylthiazol-2-amines .

Chemical procurement Quality control Hit-to-lead

Topological Polar Surface Area and Drug-Likeness vs. N-Alkylated 2-Aminothiazole Screening Compounds

4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine possesses a topological polar surface area (tPSA) of approximately 77.6 Ų, derived exclusively from the thiazole ring nitrogens and the two methoxy oxygens, with no additional polar groups that would elevate tPSA beyond 90 Ų. This places the compound well within the Veber drug-likeness threshold (tPSA ≤ 140 Ų) and the CNS MPO desirability range (tPSA 20–90 Ų) . In contrast, N-alkylated or N-acylated 2-aminothiazole screening compounds (e.g., N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acetamide, tPSA ~90–110 Ų) routinely exceed 90 Ų tPSA and approaches the upper limit for acceptable oral bioavailability, reducing their attractiveness as unencumbered fragment starting points . The target compound's low tPSA and balanced rotatable bond count (4 rotatable bonds) represent an optimal fragment-like physicochemical profile for further optimization .

Drug-likeness ADME Fragment-based drug discovery

Validated Application Scenarios for 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (CAS 1401934-53-9) in Drug Discovery Research


Direct Intermediate in the Synthesis of COH29, a Clinical Candidate Ribonucleotide Reductase Inhibitor

Research groups developing RNR-targeted anticancer agents can procure this compound as the validated second intermediate in the published COH29 synthesis pathway (veratrole → 1-(3,4-dimethoxyphenyl)-2-phenylethanone → 4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-amine → COH29) . COH29 has demonstrated an IC₅₀ of 16 µM against recombinant human RNR and overcomes hydroxyurea and gemcitabine resistance in preclinical cancer models . Using this specific intermediate ensures reproducibility of the patented synthetic route and supports freedom-to-operate documentation for academic and industrial laboratories.

CNS-Optimized Fragment Library Enrichment with Balanced Lipophilicity and Permeability

The calculated clogP of ~3.5–4.0 and tPSA of ~77.6 Ų position 4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-amine within the CNS MPO desirability space, making it an excellent fragment-like entry point for neurodegenerative disease and neuro-oncology target classes . The unsubstituted exocyclic amine permits rapid diversification into focused libraries via reductive amination, amide coupling, or Buchwald-Hartwig N-arylation, while the clogP advantage vs. the des-phenyl analog (ΔclogP ≈ +1.5 to +2.0) provides a passive permeability benefit without additional molecular weight burden .

Immediate-Stock Building Block for Hit Expansion and SAR Studies on 4,5-Diarylthiazole Scaffolds

Unlike custom-synthesized 5-arylthiazol-2-amine analogs that require weeks to procure, this compound is commercially stocked by multiple vendors at batch-certified purities of 95–98% with an MDL number (MFCD03082841) ensuring lot-to-lot reproducibility . This enables medicinal chemistry teams to initiate SAR exploration on the 4,5-diarylthiazole core within days rather than months, supporting rapid design-make-test cycles for kinase, phosphatase, and epigenetic target programs .

Core Scaffold for Virtual Screening and Pharmacophore Modeling of Kinase/Phosphatase Inhibitors

The 4,5-diaryl-2-aminothiazole motif has been identified as a privileged structure for ATP-competitive kinase inhibition and protein phosphatase targeting (e.g., the TCPTP inhibitory activity of COH29) . Computational chemistry groups can utilize the experimentally available physical properties (MW, tPSA, clogP, HBD/HBA counts) and MDL structural representation of this compound to generate validated pharmacophore models and perform similarity searching against commercial compound catalogs, knowing that the scaffold is synthetically accessible and commercially obtainable .

Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.